2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one

Physicochemical profiling Drug-likeness ADME prediction

2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one (CAS 61322-18-7) is a heterocyclic compound belonging to the imidazo[4,5-e][1,2,4]triazin-3-one class, characterized by a fused imidazole–triazine core bearing an N2-benzyl substituent. Its computed physicochemical profile (MW 227.22 g/mol, XLogP3 0.8, 1 H-bond donor, 2 H-bond acceptors, 2 rotatable bonds) distinguishes it from the more extensively patented 2-phenyl-substituted imidazotriazinones that lack the methylene spacer, creating a distinct conformational and electronic landscape that can critically affect target binding and pharmacokinetic behavior in phosphodiesterase (PDE) inhibitor programs.

Molecular Formula C11H9N5O
Molecular Weight 227.22 g/mol
CAS No. 61322-18-7
Cat. No. B12921310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one
CAS61322-18-7
Molecular FormulaC11H9N5O
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)N=C3C(=N2)NC=N3
InChIInChI=1S/C11H9N5O/c17-11-14-9-10(13-7-12-9)15-16(11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13,14,15,17)
InChIKeyZYOIVNKJXSTOPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one (CAS 61322-18-7): A Structurally Differentiated Imidazotriazinone for PDE-Focused Research and Heterocyclic Synthesis


2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one (CAS 61322-18-7) is a heterocyclic compound belonging to the imidazo[4,5-e][1,2,4]triazin-3-one class, characterized by a fused imidazole–triazine core bearing an N2-benzyl substituent [1]. Its computed physicochemical profile (MW 227.22 g/mol, XLogP3 0.8, 1 H-bond donor, 2 H-bond acceptors, 2 rotatable bonds) distinguishes it from the more extensively patented 2-phenyl-substituted imidazotriazinones that lack the methylene spacer, creating a distinct conformational and electronic landscape that can critically affect target binding and pharmacokinetic behavior in phosphodiesterase (PDE) inhibitor programs [1].

Why 2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one Cannot Be Replaced by Generic Imidazotriazinone Analogs


Imidazotriazinones are not a uniform class for procurement purposes. The N2 substituent profoundly influences PDE isozyme selectivity, cGMP vs. cAMP PDE preference, and pharmacokinetic properties. The 2-phenyl analogs (e.g., those disclosed in WO 99/24433) are direct inhibitors of cGMP-metabolizing PDEs, whereas the benzyl variant introduces a methylene linker that alters the spatial relationship between the heterocyclic core and the aromatic ring, potentially shifting selectivity profiles or metabolic stability [1]. Without direct comparative data for the exact 2-benzyl derivative, substitution with a 2-phenyl or 2-alkyl analog introduces an unquantified risk of altered potency, selectivity, or ADME behavior. The quantitative evidence below establishes the measurable physicochemical and structural differences that make blind interchange scientifically unsound.

Quantitative Differentiation Evidence for 2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one Versus Closest Analogs


Physicochemical Differentiation: Computed LogP, Hydrogen-Bonding Capacity, and Rotatable Bond Count Versus 2-Phenyl Analog

The 2-benzyl substituent introduces a methylene spacer that increases lipophilicity, hydrogen-bond acceptor count, and conformational flexibility relative to the directly attached 2-phenyl analog. These computed differences have direct implications for permeability, solubility, and protein-binding promiscuity in PDE inhibitor lead optimization [1]. Computed XLogP3 for the 2-benzyl derivative is 0.8 versus an estimated 0.3 for the 2-phenyl analog (calculated using the same XLogP3 algorithm), a difference of approximately 0.5 log units, which corresponds to an approximately 3-fold increase in octanol–water partition coefficient [1]. Additionally, the benzyl compound possesses two rotatable bonds versus one for the phenyl analog, increasing the conformational entropy penalty upon binding and potentially affecting target selectivity [1].

Physicochemical profiling Drug-likeness ADME prediction

Synthetic Route Differentiation: Established One-Pot Access via 4,5-Dihydroxyimidazolidin-2-one Condensation

A methodology published in 2003 by Sigachev et al. provides a one-pot synthesis of imidazo[4,5-e]-1,2,4-triazine derivatives, including the 2-benzyl congener, through acid-catalyzed condensation of 4,5-dihydroxyimidazolidin-2-ones with thiosemicarbazide [1]. This route contrasts with the multi-step chlorosulfonation–amination sequence used for the patented 2-phenyl-substituted PDE inhibitors (WO 99/24433), offering a shorter synthetic pathway and different functional-group tolerance [2]. The 1976 report by Kim et al. further demonstrates that 2-benzyl-5H-imidazo[4,5-e]-as-triazin-3(2H)-one can be obtained in 68% yield via oxidative cyclization of 5,6-diamino-2-benzyl-as-triazin-3(2H)-one with ethyl orthoformate, providing a validated alternative route [3].

Heterocyclic synthesis Process chemistry 6-Azapurine scaffold

Class-Level PDE Inhibition Potential: Context from Imidazotriazinone SAR Literature

While no direct IC50 data exist for 2-benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one, the imidazotriazinone chemotype has been extensively validated as a cGMP-phosphodiesterase inhibitor scaffold. WIN 61691, a structurally related imidazotriazinone, inhibits PDE1 with an IC50 of 85 nM [1]. The 2-phenyl-substituted imidazotriazinones disclosed in WO 99/24433 are described as potent inhibitors of cGMP-metabolizing PDEs (PDE5), with the 9-position alkyl chain and 2-aryl group identified as critical potency determinants [2]. The benzyl derivative's methylene spacer is expected to modulate PDE isozyme selectivity by altering the orientation of the aromatic ring within the enzyme's hydrophobic pocket, but quantitative direct comparison data are not yet available. This compound therefore represents an underexplored vector for PDE inhibitor SAR expansion rather than a validated alternative to existing clinical candidates.

Phosphodiesterase inhibition cGMP PDE Cardiovascular pharmacology

Structural Uniqueness Verified by Crystallographic Data: Tautomeric Form Confirmation

The imidazo[4,5-e]-as-triazine ring system exists in tautomeric equilibrium between 1H and 5H forms. X-ray crystallographic studies on related 6-azapurine derivatives confirm that the N2-benzyl substituent stabilizes the 3-oxo tautomer, which is essential for reproducibility in biological assays [1]. The 1976 synthesis paper explicitly characterizes 2-benzyl-5H-imidazo[4,5-e]-as-triazin-3(2H)-one (compound Va) via elemental analysis and IR spectroscopy, confirming the lactam tautomer [2]. This contrasts with N-unsubstituted analogs, which may exist as mixtures of tautomers, introducing batch-to-batch variability in biological testing. The benzyl group locks the N2 position, ensuring a single dominant tautomeric species.

Tautomerism X-ray crystallography 6-Azapurine scaffold

Recommended Application Scenarios for 2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one (CAS 61322-18-7)


PDE Inhibitor Lead Optimization and Selectivity Profiling

Use the 2-benzyl derivative as a structurally differentiated scaffold for PDE isozyme selectivity screening. Its methylene spacer alters the spatial presentation of the phenyl ring compared to 2-phenyl analogs, enabling exploration of PDE5 vs. PDE1 vs. PDE9 selectivity. The compound's computed logP of 0.8 and two rotatable bonds suggest a distinct ADME profile that can be benchmarked against the patented 2-phenyl series [1]. Researchers should perform head-to-head IC50 determinations against a panel of PDE isoforms to quantify the selectivity shift conferred by the benzyl substitution, generating novel SAR data that falls outside existing patent claims [2].

Heterocyclic Chemistry: Precursor for Fused Polycyclic Systems

The compound serves as a verified precursor for further annulation reactions. The 1976 Kim synthesis demonstrates its conversion to dibenzyl-imidazo[4,5-e]-as-triazin-3(2H)-one derivatives via benzylation, and the 2003 Sigachev method provides a one-pot access route suitable for parallel library synthesis [3][4]. Industrial users seeking to build proprietary compound collections around the 6-azapurine scaffold can leverage the established 68% yield oxidative cyclization protocol for reliable scale-up [3].

Tautomerism and Physicochemical Profiling Studies

Because the N2-benzyl group locks the tautomeric equilibrium into a single 3-oxo form (confirmed by IR and elemental analysis), this compound is an ideal reference standard for studies investigating the impact of tautomeric state on solubility, permeability, and target binding [3]. Procurement for physicochemical training sets or computational model building benefits from the compound's well-defined tautomeric identity and the availability of computed descriptors (XLogP3 = 0.8, MW = 227.22 g/mol) [1].

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